molecular formula C13H17Cl2N3S B5842792 N-(2,4-dichlorophenyl)-4-ethylpiperazine-1-carbothioamide

N-(2,4-dichlorophenyl)-4-ethylpiperazine-1-carbothioamide

Cat. No.: B5842792
M. Wt: 318.3 g/mol
InChI Key: OCCRRKDKGQRRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-4-ethylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 2,4-dichlorophenyl group attached to a piperazine ring, which is further substituted with an ethyl group and a carbothioamide moiety. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4-ethylpiperazine-1-carbothioamide typically involves the reaction of 2,4-dichloroaniline with ethyl piperazine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the resulting intermediate is then treated with carbon disulfide to form the carbothioamide derivative. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved efficiency. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall production cost.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-4-ethylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-ethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors in the nervous system, modulating their activity and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorophenyl)-4-ethylpiperazine-1-carbothioamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-ethylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N3S/c1-2-17-5-7-18(8-6-17)13(19)16-12-4-3-10(14)9-11(12)15/h3-4,9H,2,5-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCRRKDKGQRRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.